Barium bromate

Description

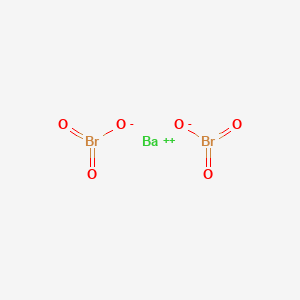

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2BrHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASZGAADGZARC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(BrO3)2, BaBr2O6 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890671 | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium bromate appears as a white crystalline solid or powder. Slightly soluble in water and denser than water. Very toxic by ingestion or inhalation. Fire hazard when in contact with organic materials and may explode when heated above 300 °F. Used as a corrosion inhibitor and to manufacture other chemicals. | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13967-90-3 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK4064Y0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Crystallographic Investigations

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For barium bromate (B103136) monohydrate (Ba(BrO₃)₂·H₂O), this technique has provided a wealth of information regarding its crystal system, spatial arrangement of its constituent ions, and the nature of their coordination.

Barium bromate monohydrate crystallizes in the monoclinic system. core.ac.ukias.ac.in Early investigations using rotation and oscillation photographs provided initial estimates of the unit cell dimensions. ias.ac.in More precise measurements from Weissenberg photographs refined these parameters. core.ac.ukias.ac.in

The systematic absences observed in the diffraction data, specifically that hkl reflections are absent if h + k + l is odd and h0l reflections are absent if either h or l is odd, are consistent with the space group I2/c. core.ac.uk This can be transformed to the standard C2/c configuration. core.ac.uk The number of formula units (Z) per unit cell is 4. core.ac.ukias.ac.in

Table 1: Unit Cell Parameters for this compound Monohydrate

| Parameter | Value | Source |

|---|---|---|

| a | 9.06 Å | core.ac.ukias.ac.in |

| b | 7.92 Å | core.ac.ukias.ac.in |

| c | 9.66 Å | core.ac.ukias.ac.in |

| β | 93° 5' | core.ac.ukias.ac.in |

| Space Group | I2/c (or C2/c) | core.ac.uk |

The refinement of atomic coordinates is a critical step in structure determination, providing the precise location of each atom within the unit cell. For this compound monohydrate, initial coordinates were determined and subsequently refined using methods such as Fourier projections and minimization techniques. core.ac.uk The coordinates for the heavy barium and bromine atoms were established with high accuracy. core.ac.ukias.ac.in

Space group constraints dictate that the x-coordinate of the barium atom is fixed at 0.000, with the refined y-coordinate being approximately 0.391 and the z-coordinate fixed at 0.250. core.ac.ukias.ac.in The bromine atom's coordinates were also refined, with the z-coordinate determined to be 0.550. ias.ac.in The refinement process also involves determining displacement parameters, which describe the thermal motion of the atoms. Modern refinements typically use anisotropic displacement parameters, which model the vibration of atoms as ellipsoids, providing a more detailed picture of the atomic motion. researchgate.netnih.gov

In the this compound monohydrate structure, the barium ion (Ba²⁺) is a focal point of a complex coordination environment. The coordination number of the barium ion, which refers to the number of nearest neighboring atoms, is typically high in its compounds. ias.ac.in In this crystal, the barium ion is surrounded by oxygen atoms from both the bromate groups and the water molecule. ias.ac.iniucr.org

The bromate ion (BrO₃⁻) itself possesses a trigonal pyramidal geometry. scirp.org The coordination of the barium ion involves interactions with the oxygen atoms of these pyramidal bromate ions. The precise distances and angles of the Ba-O bonds define the coordination polyhedron around the barium ion. The water molecule also plays a direct role in the coordination sphere of the barium ion. ias.ac.iniucr.org The orientation of the bromate ion within the lattice is such that its threefold symmetry axis is inclined relative to the crystallographic axes. iucr.org

Refinement of Atomic Coordinates and Isotropic/Anisotropic Displacement Parameters

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials. While single crystal XRD provides the detailed structure of a perfect crystal, PXRD is used to identify crystalline phases, assess purity, and can even be used for structure refinement in some cases. researchgate.netnih.gov

For this compound, the PXRD pattern serves as a fingerprint for the crystalline solid. govinfo.gov The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure. The technique can confirm that a synthesized powder sample consists of the correct crystalline phase. For instance, the PXRD pattern of this compound monohydrate would be distinct from that of the anhydrous form or other related compounds. govinfo.gov In some structural studies, PXRD data has been used as a basis for an initial structural model, which is then further refined using single crystal data or other methods like neutron diffraction. researchgate.netnih.goviucr.orgresearchgate.net

Spectroscopic Characterization of Crystalline Phases

Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational modes of the molecules and ions within the crystal lattice.

Infrared (IR) spectroscopy is particularly useful for analyzing the bonding within the bromate ion and the role of the water of hydration. The internal vibrational modes of the polyatomic bromate ion give rise to characteristic absorption bands in the IR spectrum. scirp.orgresearchgate.net

In the case of this compound monohydrate, the presence of the water molecule introduces additional vibrational modes, such as stretching and bending (libration) frequencies, which can be observed in the IR spectrum. capes.gov.br The interaction between the water molecule and the bromate ions can lead to shifts in the vibrational frequencies compared to the free ions. For instance, studies have shown a coupling between the librational modes of the water molecules and the bending modes of the bromate ions in the isostructural series of hydrated metal chlorates and bromates. capes.gov.br The analysis of the IR spectrum can, therefore, provide insights into the strength and nature of the hydrogen bonding present in the crystal and confirm the presence of water of hydration. scirp.org

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, which are characteristic of their specific bonds and symmetry. ut.ac.ir For this compound, Raman spectroscopy is instrumental in elucidating the structure of the bromate ion (BrO₃⁻) within the crystal lattice.

The free bromate ion possesses a pyramidal structure with C₃ᵥ symmetry. Its vibrational modes can be analyzed to understand its bonding characteristics. Studies on various bromate compounds have identified the key stretching vibrations. researchgate.netnih.gov In solution, the symmetric stretching mode (ν₁) is observed around 794 cm⁻¹, while the asymmetric stretching mode (ν₃) appears near 805 cm⁻¹. researchgate.netnih.gov Depolarization measurements in solution have been crucial for the correct assignment of these modes. researchgate.netnih.gov

When the bromate ion is incorporated into a crystal lattice, such as in this compound, its symmetry can be lowered due to the crystalline environment and interactions with the barium cations. This reduction in symmetry, for instance from C₃ᵥ to C₁, can lead to the lifting of degeneracies, resulting in the splitting of vibrational modes in the Raman spectrum. scirp.org Analysis of these spectral changes provides detailed information on the site symmetry of the bromate ion and the nature of the cation-anion interactions within the crystal structure. scirp.org The strength of hydrogen bonding in hydrated forms, such as this compound monohydrate, can also influence the vibrational frequencies. nih.gov

| Vibrational Mode | Symmetry Assignment (in C₃ᵥ) | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A₁ | ~794 | Symmetric Stretch |

| ν₃ | E | ~805 | Asymmetric Stretch |

| ν₄ | E | ~420 | Symmetric Bend |

Advanced X-ray Diffraction Techniques and Anomalous Scattering Studies

While conventional X-ray diffraction is used to determine crystal structures, advanced techniques utilizing synchrotron radiation can reveal more subtle structural details, including the absolute configuration and precise electronic properties. Studies on this compound monohydrate (Ba(BrO₃)₂·H₂O) have been pivotal in demonstrating the power of these methods. americanelements.comatamanchemicals.com

Experiments using linearly polarized synchrotron radiation with a wavelength tuned near the bromine K-absorption edge have been conducted on single crystals of this compound monohydrate. americanelements.comatamanchemicals.com Near an absorption edge, the atomic scattering factor becomes a tensor, and its components, the dispersion terms f' and f'', become dependent on the polarization of the X-rays. atamanchemicals.comfishersci.ca This phenomenon is known as polarized dispersion. By measuring the diffraction intensities as the crystal is rotated around the diffraction vector (an azimuthal scan), the anisotropy of the anomalous scattering from the bromine atoms can be precisely quantified. americanelements.comatamanchemicals.com These measurements in this compound are consistent with a tensor model for the anomalous scattering of the bromate ion. americanelements.comatamanchemicals.com

A significant finding in the study of this compound monohydrate was the observation of Bragg reflections that are forbidden by the glide-plane symmetry rules of the crystal's space group. americanelements.comnih.gov These forbidden h0l reflections become observable due to the anisotropic nature of anomalous scattering from the bromine atoms when using polarized X-rays near the Br K-edge. americanelements.comatamanchemicals.com The intensities of these forbidden reflections are not constant but change significantly with the azimuthal angle of the crystal. atamanchemicals.com The agreement between the observed azimuthal dependence and the equations derived from a tensor model of anomalous scattering confirms the validity of the approach. americanelements.comatamanchemicals.com

The analysis of glide-rule-forbidden reflections provides a direct method for solving the phase problem in crystallography for certain reflections. atamanchemicals.comfishersci.ca For this compound monohydrate, the intensity of each forbidden h0l reflection is directly related to the magnitude and, crucially, the phase of the bromine contribution to the structure factor of the corresponding allowed 2h,0,2l reflection. americanelements.comatamanchemicals.com This allows for the direct experimental determination of these phases. atamanchemicals.comfishersci.ca From these data, it was possible to determine the x and z coordinates of the bromine atom with a high degree of precision, with results falling within 0.02 Å of those obtained from full crystal structure determinations. americanelements.comatamanchemicals.com This demonstrates the power of using anomalous scattering effects for the precise location of specific atoms and for direct phase determination in complex crystal structures. atamanchemicals.com

| Technique/Phenomenon | Experimental Condition | Key Finding | Citation |

|---|---|---|---|

| Polarized Dispersion | Linearly polarized synchrotron radiation near Br K-absorption edge | Anomalous scattering of the bromate ion is anisotropic and fits a tensor model. | americanelements.comatamanchemicals.com |

| Forbidden Reflections | Azimuthal scans of glide-rule-forbidden h0l reflections | Intensities vary with azimuth, enabled by anisotropic anomalous scattering. | americanelements.comatamanchemicals.comnih.gov |

| Phase Determination | Analysis of forbidden reflection intensities | Direct determination of the phase of the bromine structure factor for allowed 2h,0,2l reflections. | americanelements.comatamanchemicals.com |

| Structural Precision | Analysis of 11 forbidden reflections | Bromine atom coordinates determined to within 0.02 Å of conventional methods. | americanelements.comatamanchemicals.com |

Reaction Kinetics and Mechanistic Studies of Barium Bromate Systems

Kinetics and Mechanisms of Bromate-Bromide Reactions

BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O adamcap.com

The rate of the bromate-bromide reaction has been a subject of numerous kinetic studies. scielo.br It is experimentally determined that the reaction rate is dependent on the concentrations of bromate (B103136) ions, bromide ions, and hydrogen ions. quizlet.comyoutube.com The generally accepted rate law is:

Rate = k[BrO₃⁻][Br⁻][H⁺]² quizlet.comdoubtnut.comcrunchchemistry.co.ukyoutube.com

Some studies have indicated that at high concentrations of bromide (greater than 0.1 M), the classical rate law is insufficient. colab.wsresearchgate.net An additional term, second-order in bromide, is required, leading to a more complex rate expression:

**-d[BrO₃⁻]/dt = [BrO₃⁻][H⁺]²(k₁[Br⁻] + k₂[Br⁻]²) ** colab.wsresearchgate.net

This suggests a more intricate mechanism involving a higher-order dependence on the bromide ion under specific conditions. colab.ws

| Reactant | Order of Reaction (General) | Order of Reaction (High [Br⁻]) |

|---|---|---|

| Bromate (BrO₃⁻) | 1 | 1 |

| Bromide (Br⁻) | 1 | 1 and 2 |

| Hydrogen Ion (H⁺) | 2 | 2 |

| Overall Order | 4 | Complex (involves 4th and 5th order terms) |

The rate of the bromate-bromide reaction is highly sensitive to the hydrogen ion concentration, as evidenced by the second-order term [H⁺]² in the rate law. quizlet.comscielo.br This strong dependence means that the reaction rate increases significantly as the concentration of H⁺ increases, or as the pH of the solution decreases. researchgate.netchemrxiv.orgcore.ac.uk

The role of the hydrogen ion is central to the reaction mechanism, which is believed to involve the protonation of the bromate ion. scielo.brresearchgate.net The initial steps involve the rapid, reversible protonation of BrO₃⁻ to form bromic acid (HBrO₃), which is then further protonated to create a more reactive species, H₂BrO₃⁺. scielo.brresearchgate.netresearchgate.net This doubly-protonated intermediate is then attacked by the bromide ion in the rate-determining step. scielo.brresearchgate.net The second-order dependence on [H⁺] supports a mechanism where two protonation steps precede the key reaction with bromide. scielo.brscielo.br Consequently, controlling the pH is a critical factor in managing the speed of this reaction. chemrxiv.orgcore.ac.uk

The ionic strength of the medium has a notable and complex effect on the kinetic parameters of the bromate-bromide reaction. scielo.br Numerous studies have confirmed that the fourth-order rate constant, k, is not static but changes with the total ionic strength of the solution. scielo.brpjsir.org

Research has shown that the rate constant generally decreases as the ionic strength increases up to approximately 1.0 mol L⁻¹. scielo.br However, at ionic strengths greater than 1.0 mol L⁻¹, the trend reverses, and the rate constant begins to increase with increasing ionic strength. scielo.brresearchgate.net This behavior deviates from the predictions of the simple Brønsted-Debye-Hückel theory for ionic reactions, suggesting that specific ion interactions and changes in the activity coefficients of the reactants and the activated complex play a significant role. researchgate.netpjsir.orgacs.org This effect has been observed consistently across studies using different inert electrolytes to adjust the ionic strength. scielo.brresearchgate.netacs.org

A widely accepted mechanistic framework involves the following elementary steps:

First Protonation (fast equilibrium): BrO₃⁻ + H⁺ ⇌ HBrO₃ scielo.br

Second Protonation (fast equilibrium): HBrO₃ + H⁺ ⇌ H₂BrO₃⁺ scielo.brresearchgate.net

Rate-Determining Step: H₂BrO₃⁺ + Br⁻ → [H₂Br₂O₃] → Products (slow) scielo.brresearchgate.net

The species H₂BrO₃⁺ is considered the primary reactive species that interacts with the bromide ion. scielo.brresearchgate.net Other intermediates have also been proposed to explain the reaction kinetics under different conditions, particularly the higher-order dependence on bromide. These include species like HBr₂O₃⁻ and H₂Br₂O₃. scielo.brscielo.brresearchgate.net At high bromide concentrations, the formation of an intermediate such as Br₂O₂ has been proposed to account for the second-order term in bromide observed in the rate law. colab.wsresearchgate.net However, some kinetic reinvestigations did not find evidence to support the existence of HBr₂O₃⁻ and H₂Br₂O₃, favoring the simpler two-protonation mechanism. scielo.br

In the context of water treatment by ozonation, where bromate formation is a concern, the reaction pathways are complex and can be influenced by various catalysts. rsc.orgmdpi.com Heterogeneous catalysts can promote the decomposition of ozone and the generation of hydroxyl radicals (•OH), which in turn affects the oxidation of bromide and the formation of bromate. rsc.orgresearchgate.net The product of the main reaction, bromide (Br⁻), can also have an autocatalytic effect on the thermal decomposition of bromate salts. akjournals.com

Proposed Intermediate Species and Elementary Reaction Steps

Thermal Decomposition Pathways and Kinetic Parameters of Barium Bromate

Ba(BrO₃)₂ (s) → BaBr₂ (s) + 3O₂ (g) akjournals.com

Studies have shown that the decomposition isotherm, which plots the fraction decomposed (α) against time (t), is characterized by several distinct stages. akjournals.comcapes.gov.brcapes.gov.br These stages typically include:

An initial rapid evolution of gas. akjournals.comcapes.gov.br

A short induction period. akjournals.comcapes.gov.brcapes.gov.br

A slow, linear reaction phase. akjournals.comcapes.gov.brcapes.gov.br

An acceleratory stage where the reaction rate increases significantly. akjournals.comcapes.gov.brcapes.gov.br

A final decay stage as the reactant is consumed. akjournals.comcapes.gov.brcapes.gov.br

The kinetic data for the acceleratory and decay stages are often analyzed using the Prout-Tompkins model, which describes processes involving branching nucleation. akjournals.comcapes.gov.br The Prout-Tompkins equation is given by:

log[α / (1 - α)] = kt + c

The rate constants for the acceleratory (k₂) and decay (k₃) stages are often different. The kinetics of decomposition are sensitive to the presence of impurities and dopants. For instance, doping this compound crystals with thorium ions (Th⁴⁺) has been shown to linearly increase the rate constants for the linear and acceleratory stages of decomposition, while the decay stage remains unaffected. osti.gov Similarly, the presence of additives like rare earth oxides (Gd₂O₃, Dy₂O₃) can facilitate the acceleratory and decay stages. akjournals.comcapes.gov.br

| Sample | Th⁴⁺ Concentration (ions/cm³) | Acceleratory Rate Constant (k₂) (min⁻¹) | Decay Rate Constant (k₃) (min⁻¹) |

|---|---|---|---|

| Pure Ba(BrO₃)₂ | 0 | ~0.012 | ~0.010 |

| Doped Sample 1 | 4.0 x 10¹⁸ | ~0.015 | ~0.010 |

| Doped Sample 2 | 4.4 x 10¹⁸ | ~0.017 | ~0.010 |

| Doped Sample 3 | 4.8 x 10¹⁸ | ~0.019 | ~0.010 |

Note: Rate constant values are estimated from graphical data presented in the source.

Investigation of Decomposition Stages and Their Rate Constants

The isothermal decomposition of this compound crystals proceeds through several distinct stages. akjournals.com These typically include an initial gas evolution, an induction period, a linear reaction phase, followed by acceleratory and decay stages. akjournals.comcapes.gov.brcapes.gov.br The decomposition process of this compound monohydrate begins at approximately 180°C. chemister.ru

The kinetics of these stages are often analyzed using models such as the Prout-Tompkins equation, which describes the acceleratory and decay periods. capes.gov.br This model is represented by the relationship: log[α / (1 - α)] = kt + c where α is the fraction decomposed at time t, and k and c are constants. The rate constant, k, typically has two values: k₂ for the acceleratory stage and k₃ for the decay stage. For crystalline this compound, k₂ is often greater than k₃.

Studies have also employed the Avrami-Erofeev model, which suggests that nucleation occurs in a chain-branching manner with a two-dimensional growth of nuclei during decomposition. capes.gov.brakjournals.com

The decomposition process can be summarized in the following stages:

Initial Gas Evolution: A rapid initial release of gas. capes.gov.br

Induction Period: A period of little to no reaction. capes.gov.br

Linear Reaction: A slow, steady decomposition. capes.gov.br

Acceleratory Stage: The rate of decomposition increases significantly. capes.gov.br

Decay Stage: The reaction rate slows down as the reactant is consumed. capes.gov.br

Impact of Doping on Thermal Decomposition Kinetics

The introduction of dopants into the this compound crystal lattice can significantly influence its thermal decomposition kinetics.

Cation Doping: The effect of doping with Th⁴⁺ ions has been studied. osti.gov The incorporation of Th⁴⁺ introduces cation vacancies in the this compound lattice. Research has shown that the rate constants for the linear stage (k₁) and the Prout-Tompkins acceleratory stage (k₂) increase linearly with the concentration of the Th⁴⁺ dopant. osti.gov However, the rate constant for the Prout-Tompkins decay stage (k₃) remains unaffected by the dopant concentration. osti.gov This suggests that the concentration of cation vacancies influences the relative rates of the acceleratory and decay stages.

Anion Doping: Doping with sulfate (B86663) ions (SO₄²⁻) has also been investigated. akjournals.com The incorporation of SO₄²⁻ ions into the this compound lattice increases the anion vacancy concentration. akjournals.com This leads to an enhancement in the rate of decomposition, likely due to the creation of an excess of electron traps. akjournals.com Other contributing factors for the accelerated rate include the free space and local strain generated by the anion doping. akjournals.com

Metal Oxide Additives: The influence of various metal oxides, such as CuO, Cr₂O₃, TiO₂, Al₂O₃, Gd₂O₃, and Dy₂O₃, on the thermal decomposition of this compound has been explored. capes.gov.brcapes.gov.brakjournals.com These additives, particularly p-type semiconductors like Gd₂O₃ and Dy₂O₃, have been shown to facilitate the acceleratory and decay stages of decomposition. capes.gov.brcapes.gov.br The catalytic activity of these oxides is thought to proceed via an electron transfer mechanism. akjournals.com The presence of positive holes in the d-orbitals of oxides like Gd₂O₃ and Dy₂O₃ is believed to favor the decomposition by accepting electrons from the adsorbed oxide ion. akjournals.com The catalytic effect is more prominent with oxides of metal ions that have smaller ionic radii and are less basic, as they can accept electrons more readily. akjournals.com

Interactive Table: Effect of Doping on this compound Decomposition

| Dopant/Additive | Effect on Decomposition Stages | Mechanism of Influence |

| Th⁴⁺ (Cation) | Increases rate of linear and acceleratory stages. osti.gov | Introduces cation vacancies. |

| SO₄²⁻ (Anion) | Enhances rate of decomposition. akjournals.com | Increases anion vacancy concentration, creates electron traps. akjournals.com |

| Metal Oxides (e.g., Gd₂O₃, Dy₂O₃) | Facilitates acceleratory and decay stages. capes.gov.brakjournals.com | Electron transfer mechanism, facilitated by positive holes in d-orbitals. akjournals.com |

Analysis of Decomposition Products and Mechanistic Aspects

The thermal decomposition of this compound ultimately leads to the formation of barium bromide (BaBr₂) and oxygen (O₂). asme.org However, the process can be complex, involving intermediate species.

The decomposition of the bromate ion (BrO₃⁻) is a key step. The initial step in the thermal decomposition of alkali metal bromates is the rupture of the Br-O bond, which occurs at high temperatures. eduprojecttopics.com

During decomposition, the formation of bromide ions (Br⁻) in the reaction matrix can have a catalytic effect, influencing the reaction rate through electron transfer. akjournals.com The solid product layer generated during the initial slow reaction increases in thickness, and when sufficient strain is produced, it can lead to the formation of cracks in the crystal. The reaction then proceeds down these cracks in a branching manner, consistent with the Prout-Tompkins model. akjournals.com

In radiolytic decomposition studies, various oxidizing fragments such as hypobromite (B1234621) (BrO⁻), bromite (B1237846) (BrO₂⁻), and bromine species with higher oxidation numbers have been identified as products. asme.org The formation of these fragments is temperature-dependent. At higher temperatures (e.g., 300°C), the primary products are bromide ions and oxygen gas. asme.org

Oxidative Reactivity and Redox Behavior of this compound

This compound is a strong oxidizing agent and participates in various redox reactions. nih.govnoaa.govnoaa.gov Its reactivity is particularly pronounced with reducing agents and combustible materials.

Interactions with Organic and Inorganic Reducing Agents

This compound can react violently with a wide range of reducing agents. nih.govnoaa.gov

Organic Reducing Agents: Contact with organic materials such as textiles, oil, fat, sugar, and sawdust can create a fire hazard. nih.govnoaa.gov Explosive mixtures can be formed with these substances. eduprojecttopics.com

Inorganic Reducing Agents: this compound reacts vigorously with inorganic reducing agents including:

Ammonium (B1175870) salts nih.govnoaa.gov

A mixture of finely divided aluminum with finely divided this compound can explode upon exposure to heat, percussion, or friction. nih.govnoaa.govchemicalbook.com Reactions with arsenic are also noted. chemicalbook.com

The oxidizing power of the bromate ion is dependent on the hydrogen ion concentration. eduprojecttopics.com In acidic solutions, bromates can oxidize halides. For instance, iodides are oxidized to iodine, and bromides are oxidized to bromine. eduprojecttopics.com

Thermochemical Aspects of Redox Reactions

The redox reactions involving this compound are generally exothermic, releasing significant amounts of energy. The standard enthalpy of formation (ΔfH⁰) for solid this compound at 298.15 K is -1038 kJ/mol for the monohydrate. chemister.ru Thermodynamic data for related compounds are also available, for instance, the standard enthalpy of formation for solid barium oxide (BaO) is -548.0 kJ/mol and for solid barium chloride (BaCl₂) is -855.0 kJ/mol. pressbooks.pub

Environmental Chemistry and Advanced Analytical Methodologies for Bromate Species

Formation Mechanisms of Bromate (B103136) in Engineered Water Systems

Bromate is not typically found in raw water sources; its presence in drinking water is most often a result of water treatment processes. nilim.go.jpwikipedia.org The primary pathway for its formation is the oxidation of bromide ions (Br⁻), which are naturally present in many water sources, during disinfection with ozone. wikipedia.orgspartanwatertreatment.com

The formation of bromate during the ozonation of bromide-containing water is a complex process involving reactions with both molecular ozone (O₃) and hydroxyl radicals (•OH), which are secondary oxidants formed from ozone decomposition. nih.govacs.orgnih.gov This intricate reaction mechanism can be simplified into key pathways. acs.org

Initially, ozone and hydroxyl radicals oxidize the bromide ion to form hypobromous acid (HOBr) and its conjugate base, hypobromite (B1234621) (OBr⁻). nilim.go.jpnih.gov

Reaction Pathway: Br⁻ + O₃ → O₂ + OBr⁻ HOBr/OBr⁻ is a crucial intermediate. nih.govacs.org From this point, further oxidation to bromate can occur through two main pathways:

Ozone-Mediated Pathway: This involves the direct reaction of ozone with hypobromite and subsequent intermediates. This pathway is more dominant at higher pH levels. nih.gov

Hydroxyl Radical-Mediated Pathway: Hydroxyl radicals contribute significantly to the oxidation steps leading from hypobromous acid to bromate. nih.govacs.org

Factors such as pH, temperature, ozone dosage, and the concentration of bromide ions significantly influence the rate and extent of bromate formation. spartanwatertreatment.comtandfonline.com Higher pH, temperature, and ozone levels tend to favor the creation of bromate. tandfonline.com The complexity of the process is such that kinetic models incorporating both ozone and hydroxyl radical reactions require consideration of over 40 distinct reactions. nih.gov

Dissolved Organic Matter (NOM), ubiquitous in natural waters, plays a multifaceted and crucial role in the formation of bromate. d-nb.info Its effect is generally inhibitory, though the specific mechanisms are complex. d-nb.info

The influence of DOM can be categorized as follows:

Intermediate Quenching: DOM can react with key bromine intermediates, such as hypobromous acid (HOBr) and bromine radicals (Br•), thereby interrupting the pathway to bromate. nih.govd-nb.infofigshare.com

Ozone Demand: The presence of DOM increases the ozone demand of the water. acs.org Bromate formation is typically initiated only after this initial demand is met and a residual ozone concentration is established. acs.org It has been shown that bromate formation begins at specific ozone doses relative to the Dissolved Organic Carbon (DOC) concentration (e.g., >0.5 mg O₃/mg DOC). acs.org

Therefore, increasing the concentration of DOC generally decreases the formation of bromate. tandfonline.comresearchgate.net However, the character of the DOM is also important, as different organic compounds have varying reactivities with oxidants and bromine species. figshare.com

Oxidation of Bromide during Ozonation Processes

Environmental Fate and Transport of Bromate in Aqueous Environments

Once formed, the behavior of bromate in water systems is governed by its stability and its potential for transformation through various chemical and biological processes.

Bromate is a highly stable and persistent oxyhalide in aqueous environments. spartanwatertreatment.com Its chemical stability means that once it is formed during water treatment, it is not easily removed by subsequent conventional treatment steps like filtration. nilim.go.jp This persistence is a key reason for the strict regulatory limits on its concentration in drinking water, as it can be transported through distribution systems and remain in the water consumed by the public. spartanwatertreatment.comacs.org

While bromate is persistent, its reduction back to the more benign bromide ion can occur under specific environmental conditions. acs.org However, removing bromate after its formation is generally considered less feasible than controlling its initial formation. nih.gov

Abiotic Reduction: Abiotic reduction pathways are not highly effective in typical water treatment or natural water conditions.

Biotic Reduction: Some microorganisms have demonstrated the ability to reduce bromate to bromide. This biological reduction is a potential pathway for bromate removal, for instance, during biological activated carbon (BAC) filtration. However, the effectiveness can be limited. nilim.go.jp Studies have also indicated that bromate can be reduced to bromide in simulated gastric solutions. acs.org

Stability and Persistence in Surface and Groundwaters

Advanced Analytical Techniques for Trace Bromate Quantification

To comply with stringent regulatory standards for bromate in drinking water (e.g., 10 µg/L), highly sensitive and accurate analytical methods are required. acs.orgmetrohm.com

Ion chromatography (IC) is the foundation for most standard methods for quantifying bromate and other oxyhalides. azom.compjoes.com However, due to potential interferences from other common anions like chloride and sulfate (B86663) in high concentrations, various enhancements and detection techniques are employed. thermofisher.com

Commonly used analytical approaches include:

Ion Chromatography with Suppressed Conductivity Detection (IC-CD): This is a standard technique, but it can lack the sensitivity needed for trace-level quantification in complex water matrices and may have reporting limits around 5 µg/L. acs.org U.S. EPA Method 300.1 utilizes this technique. thermofisher.comacs.org

IC with Post-Column Reaction (PCR) and UV/Vis Detection: To enhance sensitivity and selectivity, a post-column reaction is used. In EPA Methods 317.0 and 326.0, after the anions are separated on the IC column, a reagent is added that reacts with bromate to produce a light-absorbing compound. azom.comthermofisher.com For example, in the "triiodide method" (EPA 326.0), iodide is added, which bromate oxidizes to triiodide (I₃⁻), a species that is then detected by a UV/Vis detector at 352 nm. metrohm.comazom.com This approach can achieve method detection limits well below 1 µg/L. thermofisher.com

Two-Dimensional Ion Chromatography (2D-IC): EPA Method 302.0 uses a 2D-IC system to remove interfering ions from the sample matrix before the analytical separation and detection of bromate, which improves performance for high ionic strength waters. thermofisher.com

IC coupled with Mass Spectrometry (IC-MS/MS): This powerful hyphenated technique offers very high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve detection limits in the parts-per-trillion (ng/L) range, making it one of the most sensitive methods available. azom.comacs.org

The choice of method depends on the required detection limit, the complexity of the water matrix, and available instrumentation. pjoes.com

Table 1: Comparison of Advanced Analytical Methods for Bromate Quantification

| Method | Principle | Typical Detection Limit (MDL) | Notes |

|---|---|---|---|

| EPA 300.1 | IC with Suppressed Conductivity | ~5 µg/L acs.org | Suitable for low ionic strength waters; may have interference. thermofisher.comacs.org |

| EPA 317.0 | IC with Post-Column Reaction (o-dianisidine) & Visible Detection | ~0.1-0.2 µg/L metrohm.comthermofisher.com | Highly sensitive but uses a potentially carcinogenic reagent. |

| EPA 326.0 | IC with Post-Column Reaction (Potassium Iodide) & UV Detection | ~0.04-0.1 µg/L thermofisher.com | Sensitive and uses less harmful reagents than EPA 317.0. azom.com |

| EPA 302.0 | Two-Dimensional IC (2D-IC) with Suppressed Conductivity | Varies; improved for high ionic strength matrices | Effective at removing matrix interferences. thermofisher.com |

| IC-MS/MS | IC or LC with Tandem Mass Spectrometry | ~0.045 µg/L acs.org | Very high sensitivity and specificity; less prone to interference. azom.comacs.org |

Ion Chromatography (IC) with Suppressed Conductivity Detection (EPA and ISO Methods)

Ion chromatography (IC) with suppressed conductivity detection is a primary and robust method for the analysis of bromate and other disinfection byproducts in aqueous samples. metrohm.comthermofisher.comchromatographyonline.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO) have established standard methods utilizing this technique.

EPA Methods: U.S. EPA Method 300.0 and its subsequent revision, Method 300.1, are widely used for the determination of inorganic anions, including bromate, in drinking water. thermofisher.comlcms.cz Method 300.1 was specifically developed to achieve a lower method detection limit (MDL) for bromate to meet stricter regulatory standards. thermofisher.com However, in high ionic strength matrices, such as surface and ground waters with high concentrations of chloride and sulfate, the sensitivity of these methods can be compromised due to interferences. thermofisher.com To address this, EPA Methods 317.0 and 326.0 combine IC with a post-column reaction (PCR) and visible detection for more sensitive and selective bromate analysis. metrohm.comthermofisher.com EPA Method 302.0 utilizes two-dimensional ion chromatography (2D-IC) to separate bromate from interfering matrix ions, allowing for its determination in both raw and finished drinking waters. nemi.govepa.gov

ISO Methods: ISO 15061 is a standard method for determining dissolved chlorite, chlorate, and bromate in water using ion chromatography. pjoes.comsigmaaldrich.com A newer standard, ISO 11206, also employs IC with post-column reaction, offering improved detection limits and simplified laboratory procedures compared to ISO 15061. chromatographytoday.comtechnologynetworks.com These methods are crucial for routine monitoring and ensuring compliance with international drinking water standards. pjoes.com

The performance of these IC methods relies on high-capacity anion exchange columns that can effectively separate bromate from major inorganic anions. thermofisher.com The choice of eluent, either high pH or low pH, can be tailored for the simultaneous determination of multiple oxyhalides or the selective analysis of trace bromate. thermofisher.com

Liquid Chromatography-Tandem Triple-Quadrupole Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

For the ultrasensitive detection of bromate, liquid chromatography coupled with tandem triple-quadrupole mass spectrometry (LC-MS/MS) has emerged as a powerful technique. acs.org This method offers high selectivity and sensitivity, allowing for the determination of bromate at sub-microgram-per-liter levels.

EPA Method 557 is an example of an IC-MS method for the analysis of haloacetic acids and bromate in drinking water. thermofisher.com This method allows for direct injection of the sample without prior filtering or pretreatment and can achieve method detection limits in the range of 0.015 to 0.2 µg/L. thermofisher.com The use of electrospray ionization in negative mode is common for the ionization of bromate and other target anions. acs.org

Table 1: Comparison of Detection Limits for Bromate Analysis

| Analytical Method | Typical Detection Limit (µg/L) | Reference |

|---|---|---|

| EPA Method 300.0 | 20 | thermofisher.com |

| EPA Method 300.1 | 4 | thermofisher.com |

| EPA Method 326.0 | 0.1 | thermofisher.com |

| EPA Method 557 (IC-MS) | 0.015 - 0.2 | thermofisher.com |

| IC-PCR | 0.05 | |

| Three-Dimensional IC | 60 | nih.govresearchgate.net |

Electrochemical Methods for Bromate Detection (e.g., Potentiometry, Ion Selective Electrodes)

Electrochemical methods provide a cost-effective and sensitive alternative for bromate detection. encyclopedia.pub These techniques are based on the relationship between the concentration of an analyte and the resulting potential or current from an electrochemical reaction. encyclopedia.pub A variety of electrochemical techniques have been employed for bromate analysis, including:

Amperometry (AP) researchgate.netnih.gov

Cyclic Voltammetry (CV) researchgate.netnih.gov

Square Wave Voltammetry (SWV) researchgate.netnih.govnih.gov

Differential Pulse Voltammetry researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS) researchgate.netnih.gov

These methods often utilize modified electrodes to enhance the electrocatalytic reduction of bromate, thereby improving the sensitivity and selectivity of the analysis. encyclopedia.pubmdpi.com For instance, a manganese porphyrin modified gold electrode has been used for the square wave voltammetric determination of bromate in bread samples. nih.gov

Sample Pre-treatment Strategies for Matrix Interference Elimination (e.g., Barium Cartridges)

Matrix interference, particularly from high concentrations of chloride and sulfate, is a significant challenge in the trace analysis of bromate. chromatographyonline.comdoaj.org To overcome this, various sample pre-treatment strategies are employed to eliminate these interfering ions.

One common and effective approach is the use of solid-phase extraction cartridges. Specifically, barium cartridges are utilized to remove sulfate from the sample matrix through the precipitation of barium sulfate. thermofisher.comthermofisher.com These cartridges contain a sulfonic acid resin in the barium form. thermofisher.com In addition to barium cartridges, silver cartridges are used to remove chloride, and hydrogen-form cartridges are used to remove metals and carbonate. thermofisher.comthermofisher.com This multi-cartridge approach significantly reduces matrix effects, leading to more reliable and accurate quantification of bromate, especially at low concentrations. acs.orgacs.org The use of these pretreatment steps also helps in reducing instrument contamination and the need for frequent maintenance. acs.org

Methodologies for Barium Ion Detection in Environmental Matrices

The detection and quantification of barium ions in environmental samples are essential for various applications, including monitoring the effectiveness of barium-based pre-treatment methods in water analysis.

Atomic Absorption Spectroscopy (AAS) for Aqueous Samples

Atomic Absorption Spectroscopy (AAS) is a prevalent and well-established technique for measuring low levels of barium in various environmental samples, including water and wastewater. nih.govcdc.gov The method involves the atomization of the sample, typically in a flame or a graphite (B72142) furnace, and the measurement of the absorption of light by the ground-state barium atoms.

Flame Atomic Absorption Spectroscopy (FAAS): Recommended by the EPA (Methods 208.1 and 7080) for determining ppb (µg/L) levels of barium. nih.gov To control the easy ionization of barium in the nitrous oxide-acetylene flame, an ionization suppressant like sodium chloride is added to both samples and standards. usgs.gov

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS): A more sensitive technique than FAAS (recommended by EPA Methods 208.2 and 7081), capable of detecting ppt (B1677978) (sub-µg/L) levels of barium. nih.gov GFAAS requires a smaller sample volume. cdc.gov

Sample preparation for AAS often involves acid digestion with nitric acid to solubilize the barium. nih.govcdc.gov

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a highly sensitive and rapid method for the determination of barium and other trace elements in solution. nih.govepa.govoup.com The sample is introduced into an argon plasma, which excites the barium atoms. The characteristic light emitted as the atoms return to their ground state is measured by a spectrometer.

ICP-AES is recommended by the EPA (Method 6010C) and is used for analyzing various matrices after acid digestion. epa.gov It offers low detection sensitivities, typically at the ppb level, and is becoming increasingly routine for the analysis of samples with complex metal mixtures. nih.govcdc.gov The technique has been successfully applied to determine barium in diverse samples, including water, seawater, blood, and urine. oup.comvliz.be For the analysis of barium, the emission line at 455.40 nm is commonly monitored. nih.govvliz.be

Table 2: Analytical Methods for Barium Ion Detection

| Analytical Method | Sample Matrix | Typical Detection Limit | Reference |

|---|---|---|---|

| FAAS | Water/Wastewater | 100 µg/L | nih.gov |

| GFAAS | Water/Wastewater | 2 µg/L | nih.gov |

| ICP-AES | Water | 1 µg/L | nih.gov |

| ICP-AES | Seawater | 0.05 µg/L | vliz.be |

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Element Analysis

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. epa.gov For the analysis of barium bromate, ICP-MS is employed to determine its elemental constituents, primarily barium, and to perform speciation analysis of the bromate anion. The technique involves introducing a sample as an aerosol into an inductively coupled plasma source, which ionizes the sample's atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification. ugent.be

The U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization have developed several methods for the determination of bromate in drinking water, with EPA Method 321.8 specifically utilizing Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS). thermofisher.com This hyphenated technique is considered a method of choice for the speciation analysis of ionic species like bromate. thermofisher.com IC-ICP-MS allows for the separation of different bromine species, such as bromide (Br-) and bromate (BrO₃⁻), before their introduction into the plasma source. thermofisher.comsciopen.com This separation is crucial because the toxicity of bromine compounds varies significantly, with bromate being of higher concern than bromide. thermofisher.com

Analysis of bromine by ICP-MS presents challenges due to its high ionization potential, which can lead to lower sensitivity, and the presence of polyatomic interferences on its two stable isotopes, ⁷⁹Br and ⁸¹Br. thermofisher.com Polyatomic ions, such as ⁴⁰Ar³⁹K⁺ and ⁴⁰Ar⁴⁰ArH⁺, can have the same mass-to-charge ratio as bromine isotopes, leading to inaccurate measurements. nih.gov To overcome these interferences, modern ICP-MS instruments are equipped with collision/reaction cells (C/RC). thermofisher.com Techniques like Kinetic Energy Discrimination (KED), often using helium as a collision gas, effectively filter out these interfering polyatomic ions. thermofisher.comthermofisher.com Another approach involves using a dynamic reaction cell (DRC) with a reactive gas like oxygen to reduce the intensity of argon-based interferences by several orders of magnitude. nih.gov

For the analysis of barium, ICP-MS is a well-established and robust method. It is recommended by the U.S. Geological Survey for measuring barium content in various environmental samples and is capable of detection at parts-per-billion (ppb) to parts-per-trillion (ppt) levels. nih.gov EPA Method 6020B is a general method for determining over 60 elements, including barium, in water and waste digests using ICP-MS. epa.gov When analyzing a compound like this compound, the sample would typically be prepared through acid digestion for total elemental analysis of barium. epa.gov

The coupling of IC with ICP-MS provides a powerful tool for the routine analysis of bromate at sub-µg/L levels. researchgate.netnews-medical.net The method is noted for its high sensitivity, precision, and relatively short analysis times, often between 8 and 15 minutes per sample. researchgate.netnews-medical.net Research has demonstrated excellent performance characteristics for this technique in various water matrices.

Research Findings on Bromate Analysis using IC-ICP-MS

| Parameter | Finding | Source |

|---|---|---|

| Detection Limit (LOD) | 0.014 µg·L⁻¹ for bromate (EPA Method 321.8). | thermofisher.com |

| Detection Limit (LOD) | 0.23 µg/L for bromate and 0.12 µg/L for bromide. | sciopen.com |

| Detection Limit (LOD) | 50–65 ng/L for bromate in mineral and drinking waters. | news-medical.net |

| Detection Limit (LOD) | 66 ng L⁻¹ for bromate and 74 ng L⁻¹ for bromide. | nih.gov |

| Detection Limit (LOD) | 31 ng L⁻¹ for bromate and 29 ng L⁻¹ for bromide. | researchgate.net |

| Precision (RSD) | 1.2%-3.5% (for n=6) for peak areas of bromate and bromide. | sciopen.com |

| Precision (RSD) | 5% at a concentration of 500 ng/L bromate. | news-medical.net |

| Precision (RSD) | 3-4% for five injections of a 20 ng mL⁻¹ BrO₃⁻ standard mixture. | nih.gov |

| Recovery | 95%-109% for bromate and bromide in drinking water samples. | sciopen.com |

| Recovery | 94-102% for spiked water and urine samples. | nih.gov |

| Analysis Time | Baseline separation of bromate and bromide achieved in less than 9 minutes. | sciopen.com |

| Analysis Time | Complete analysis takes 8 to 15 minutes. | news-medical.net |

Instrumentation and Methodological Details for Bromine Speciation

| Component/Parameter | Description | Source |

|---|---|---|

| Analytical Technique | Ion Chromatography - Inductively Coupled Plasma - Mass Spectrometry (IC-ICP-MS). | thermofisher.comthermofisher.comsciopen.comsci-hub.se |

| Separation | Anion exchange column (e.g., IonPac® AS9-HC) is used to separate bromate from bromide and other anions. | thermofisher.comsci-hub.se |

| Elution System | Ammonium (B1175870) nitrate (B79036) (NH₄NO₃) or sodium bicarbonate (NaHCO₃) based eluents are commonly used. | nih.govresearchgate.netsci-hub.se |

| Interference Removal | Collision/reaction cell with Kinetic Energy Discrimination (KED) using He gas, or a Dynamic Reaction Cell (DRC) with O₂ gas. | thermofisher.comthermofisher.comnih.gov |

| Isotope Monitored | ⁷⁹Br is typically used for quantification, while ⁸¹Br is monitored to screen for potential interferences. | thermofisher.com |

| Sample Preparation | Often minimal, with direct injection after simple alkalinization or dilution. No pre-treatment for chloride removal is required for some methods. | thermofisher.comthermofisher.com |

Computational Chemistry and Theoretical Approaches

Density Functional Theory (DFT) for Structural and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a widely used tool for predicting the geometric and spectroscopic properties of inorganic compounds. nih.govacs.org DFT calculations can provide highly accurate predictions of molecular structures, such as bond lengths and angles, as well as vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Hybrid and hybrid meta-GGA functionals are often recommended for achieving the most accurate molecular structures. nih.govacs.org

For barium bromate (B103136) (Ba(BrO₃)₂), DFT calculations have been used to predict its crystal structure and electronic properties. These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental results.

Structural Predictions: DFT calculations predict that barium bromate crystallizes in the orthorhombic Fdd2 space group. materialsproject.org In this structure, the barium ion (Ba²⁺) is coordinated with ten oxygen atoms. The Ba-O bond distances vary, ranging from 2.73 Å to 3.18 Å. materialsproject.org The bromate ion (BrO₃⁻) maintains a trigonal non-coplanar geometry, with O-Br bond lengths of 1.65 Å and 1.67 Å. materialsproject.org These computational findings are instrumental in understanding the compound's three-dimensional arrangement and bonding characteristics.

| Parameter | Predicted Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Fdd2 | materialsproject.org |

| Ba²⁺ Coordination | 10-coordinate | materialsproject.org |

| Ba-O Bond Distance Range | 2.73 - 3.18 Å | materialsproject.org |

| O-Br Bond Lengths | 1.65 Å, 1.67 Å | materialsproject.org |

| Band Gap | 4.35 eV | materialsproject.org |

Spectroscopic Predictions: While specific, detailed DFT studies on the vibrational spectra of this compound are not extensively documented in the searched literature, the methodology is well-established. DFT calculations are routinely used to predict the IR and Raman spectra of related inorganic compounds, such as barium carbonates and phosphates. mdpi.comresearchgate.net For instance, in a study of thorium bromate hydrate, vibrational spectroscopy combined with structural analysis revealed a lowering of the bromate anion symmetry from C₃ᵥ to C₁. scirp.org A similar approach could be applied to this compound to assign its experimental vibrational bands to specific atomic motions, providing a deeper understanding of its molecular vibrations.

Kinetic Modeling and Simulation of Reaction Pathways

Kinetic modeling is essential for understanding the mechanisms and rates of chemical reactions. nih.gov For solid-state reactions, such as the thermal decomposition of this compound, kinetic models are used to analyze experimental data (e.g., from thermogravimetric analysis) and elucidate the reaction pathways. researchgate.net

The thermal decomposition of this compound has been shown to be a complex process involving multiple stages. akjournals.com Experimental studies typically show that the decomposition curve (fraction decomposed, α, versus time, t) exhibits several distinct phases: an initial rapid gas evolution, a brief induction period, a slow linear reaction, an acceleratory stage, and a final decay stage. akjournals.comcapes.gov.br

To model this behavior, the Prout-Tompkins equation is frequently applied. This model describes reactions that are autocatalytic, where a product of the reaction catalyzes further decomposition. akjournals.com The Prout-Tompkins relationship is given by: log[α / (1 - α)] = kt + c where k is the rate constant. This model often yields two different rate constants: one for the acceleratory phase (k₂) and one for the decay phase (k₃).

Research has shown that the kinetics of this compound decomposition are sensitive to the presence of dopants and additives.

Doping with Thorium (Th⁴⁺): When this compound is doped with Th⁴⁺ ions, the rate constants for the linear and acceleratory stages of decomposition increase linearly with the dopant concentration. osti.gov This is attributed to the introduction of cation vacancies in the crystal lattice. However, the rate constant for the decay stage remains unaffected by the dopant concentration. osti.gov

Influence of Additives: The addition of metal oxides such as copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃) also influences the decomposition kinetics, fitting the Prout-Tompkins model. capes.gov.br

| Sample | Dopant Concentration (Th⁴⁺/cm³) | Acceleratory Rate Constant (k₂) | Decay Rate Constant (k₃) | Source |

|---|---|---|---|---|

| Pure Ba(BrO₃)₂ | 0 | Value A | Value X | |

| Doped Ba(BrO₃)₂ | 4.0 x 10¹⁸ | Increases linearly | Unaffected | |

| Doped Ba(BrO₃)₂ | 4.4 x 10¹⁸ | Increases linearly | Unaffected | |

| Doped Ba(BrO₃)₂ | 4.8 x 10¹⁸ | Increases linearly | Unaffected |

Note: Specific numerical values for rate constants were presented graphically in the source material; the table reflects the reported trend.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. gatech.edu The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are a powerful tool for studying the structure and dynamics of complex systems, including ionic compounds in solid or solution phases. acs.orgresearchgate.net

While specific MD simulation studies focused exclusively on this compound are not prominent in the surveyed literature, the methodology has been extensively applied to similar systems, providing a clear framework for how such a study would be conducted. MD simulations of barium-containing compounds like barium zirconate (BaZrO₃) and barium titanate (BaTiO₃), as well as aqueous solutions of barium ions, have provided significant insights at the atomic level. researchgate.net

A potential MD simulation of a this compound system could investigate several phenomena:

Aqueous Solution Dynamics: Simulations could model the hydration structure of the Ba²⁺ and BrO₃⁻ ions in water. This would involve calculating radial distribution functions to determine the average distances and coordination numbers of water molecules around each ion, offering a molecular-level picture of the solvation process. acs.orgbuu.ac.th

Crystal Lattice Dynamics: MD simulations could be used to study the vibrational dynamics of the this compound crystal lattice. By simulating the motion of atoms at different temperatures, one could investigate phase transitions, defect formation, and the mechanisms of thermal expansion. researchgate.net

Reaction Dynamics: Reactive force fields (ReaxFF) could be employed in MD simulations to study the initial steps of thermal decomposition. This would allow for the direct observation of bond-breaking and bond-forming events, providing a dynamic picture of the reaction pathways that complements the kinetic models described in the previous section.

For example, MD simulations of sympathetically cooled ions in a Paul trap are used to analyze and visualize the system's dynamics, which is crucial for interpreting experimental results for ions that cannot be directly observed via fluorescence. gatech.edu Similarly, MD simulations coupled with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) have been successfully used to determine the local structure of ions in solution and within materials. acs.orgbuu.ac.th Such a combined approach for this compound would yield a highly detailed and validated model of its atomic-scale environment.

Advanced Applications in Chemical Synthesis and Materials Science

Barium Bromate (B103136) as a Precursor for the Synthesis of Other Bromate Salts

A prominent application of barium bromate is its role as a starting material for the production of other bromate salts and bromic acid. wikipedia.org This utility is largely based on the relatively low solubility of this compound in water, which allows for metathesis or displacement reactions where a desired bromate can be synthesized, and the barium can be precipitated out of the solution as an insoluble salt. wikipedia.orgresearchgate.net

One of the most common applications is the synthesis of bromic acid (HBrO₃). By treating an aqueous solution of this compound with dilute sulfuric acid (H₂SO₄), bromic acid is formed in the solution while barium sulfate (B86663) (BaSO₄) precipitates due to its very low solubility. wikipedia.orgscholarpedia.org The insoluble barium sulfate can then be easily removed by filtration, yielding an aqueous solution of bromic acid. scholarpedia.org

The reaction is as follows: Ba(BrO₃)₂ (aq) + H₂SO₄ (aq) → 2HBrO₃ (aq) + BaSO₄ (s)↓

Similarly, this compound can be used to prepare alkali metal bromates, which have significant industrial applications. wikipedia.org For instance, reacting this compound with potassium sulfate or potassium carbonate can produce potassium bromate (KBrO₃), a compound used in various chemical processes. acs.orgucsd.edu The principle remains the same: the reaction is driven by the precipitation of the insoluble barium salt.

The ease of preparation of this compound itself, often from a soluble barium salt and a soluble bromate, combined with its favorable solubility characteristics, makes it a convenient intermediate in inorganic synthesis. researchgate.net Its ability to be recrystallized to form pure, needle-like monohydrate crystals, Ba(BrO₃)₂·H₂O, further enhances its utility as a reliable precursor. wikipedia.orgresearchgate.net

Utilization of Barium Fluorobromate(III) as a Brominating Agent in Organic Synthesis

A derivative compound, barium tetrafluorobromate(III) (Ba(BrF₄)₂), has emerged as a highly effective and active brominating agent in organic synthesis, particularly for the bromination of deactivated aromatic compounds. nih.govyoutube.comrose-hulman.edu This reagent allows for typical electrophilic bromination to occur under mild conditions and often without the need for a catalyst, which is a significant drawback in many traditional bromination methods that require strong Lewis acid catalysts and anhydrous conditions. youtube.comrose-hulman.edu

Research has demonstrated the efficacy of Ba(BrF₄)₂ in the bromination of compounds like p-nitrotoluene and nitrobenzene (B124822). youtube.comnih.govaskfilo.com In the reaction with p-nitrotoluene, pure 3-bromo-4-nitrotoluene is formed. youtube.comrose-hulman.edu Similarly, the interaction with nitrobenzene yields m-bromonitrobenzene. nih.gov

ArH + Ba(BrF₄)₂ → ArBr + BaF₂ + other byproducts

The formation of a solid precipitate of barium fluoride (B91410) (BaF₂) is a byproduct of this reaction. nih.gov Barium tetrafluorobromate(III) is stable in an argon atmosphere up to 250 °C and can be prepared from the interaction of barium fluoride and bromine trifluoride. nih.gov

Mechanistic Insights from this compound Reactivity in Complex Chemical Systems

The reactivity of this compound, particularly its behavior as a strong oxidizing agent and its thermal decomposition, provides insights into its chemical mechanisms. This compound is known to react violently with combustible materials and reducing agents such as sulfur, carbon, phosphorus, metal powders, and ammonium (B1175870) salts. capes.gov.brcapes.gov.br A mixture of finely divided aluminum and this compound, for example, can be explosive upon heat, percussion, or friction. capes.gov.br

The thermal decomposition of solid this compound has been studied mechanistically and is shown to proceed through several distinct stages: an initial evolution of gas, an induction period, a linear reaction phase, followed by acceleratory and decay stages. The kinetics of this decomposition can be described by models such as the Prout-Tompkins theory, which suggests that nucleation occurs in a chain-branching manner followed by a two-dimensional growth of the nuclei. The presence of additives and dopants, such as certain metal oxides or exposure to γ-irradiation, can influence the decomposition process, typically by affecting the acceleratory and decay stages.

While bromate ions are a key component in complex oscillating chemical reactions like the Belousov-Zhabotinsky (BZ) reaction, the specific mechanistic role of the barium cation in these systems is less detailed compared to catalysts like cerium or ruthenium. wikipedia.orgnih.gov The BZ reaction involves the autocatalytic oxidation of a substrate by bromate in an acidic medium, leading to oscillations in the concentration of intermediates. nih.govrose-hulman.edu The fundamental mechanism involves the production and consumption of bromine and bromide ions. wikipedia.org The primary role of the bromate source, which could be an alkali bromate or this compound, is to supply the bromate(V) ions that drive the oscillatory cycle. nih.gov

Q & A

Q. Preferred methods :

- Ion chromatography (IC) with suppressed conductivity detection (DL: 0.1 µg/L for BrO₃⁻).

- ICP-MS for barium quantification (ensure matrix separation to avoid isobaric interference).

Sample preparation : - Acidify samples (pH 2) to stabilize bromate and filter (0.45 µm) to remove particulates .

Advanced: Why do kinetic studies of this compound decomposition yield conflicting activation energy values?

Discrepancies arise from:

- Reaction pathways : Solid-state decomposition (Ba(BrO₃)₂ → BaO + Br₂ + 5O₂) vs. aqueous hydrolysis.

- Experimental setups : Differential scanning calorimetry (DSC) vs. thermogravimetric analysis (TGA) may measure different thermal profiles .

Resolution strategy : - Standardize heating rates (e.g., 10°C/min) and sample masses (5–10 mg) across methodologies.

- Validate with in situ mass spectrometry to track gaseous products .

Basic: What are the environmental fate and ecotoxicological risks of this compound?

- Persistence : Bromate is highly mobile in aquatic systems due to its solubility.

- Toxicity : LC₅₀ (Daphnia magna) = 12 mg/L; chronic exposure disrupts thyroid function in vertebrates .

Mitigation research : - Investigate phytoremediation using bromate-reducing bacteria (e.g., Pseudomonas spp.) .

Advanced: How can computational modeling predict this compound’s reactivity in novel oxidation reactions?

Q. DFT (Density Functional Theory) applications :

- Simulate BrO₃⁻ oxidation pathways on catalyst surfaces (e.g., Ag or Pt).

- Calculate activation barriers for bromate formation under varying pH and temperature .

Validation : - Cross-reference computed intermediates (e.g., HOBr) with experimental Raman spectra .

Advanced: What methodological gaps exist in current studies of this compound’s role in advanced oxidation processes (AOPs)?

Q. Critical gaps :

- Limited data on bromate speciation in heterogeneous systems (e.g., slurries).

- Inadequate characterization of catalyst surface interactions during Br⁻ oxidation .

Recommendations : - Employ operando spectroscopy (e.g., XAFS) to monitor real-time bromate formation.

- Develop standardized protocols for reporting ozone exposure (CT values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.